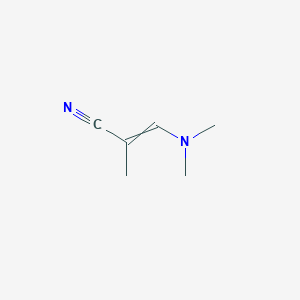
2-Cyano-3-(dimethylamino)prop-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(dimethylamino)prop-2-ene is an organic compound that has garnered attention in the field of organic synthesis due to its unique structure and reactivity. This compound is characterized by the presence of a cyano group and a dimethylamino group attached to a propene backbone, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(dimethylamino)prop-2-ene typically involves the condensation of cyclopentylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in benzene as the solvent. The condensation product is then subjected to formylation at the methylidene carbon atom, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(dimethylamino)prop-2-ene undergoes various types of chemical reactions, including:
Vinyl Substitution Reactions: This compound is known for its ability to participate in vinyl substitution reactions, leading to the formation of functionalized ethyl nicotinates and nicotinonitriles.
Condensation Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include N,N-dimethylformamide dimethyl acetal and cyclopentylidenecyanothioacetamide. The reactions are typically carried out in solvents such as benzene under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving this compound include functionalized ethyl nicotinates and nicotinonitriles. These products are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
2-Cyano-3-(dimethylamino)prop-2-ene has several scientific research applications, including:
Organic Synthesis: It serves as a reagent for the synthesis of functionalized ethyl nicotinates and nicotinonitriles, which are important intermediates in organic chemistry.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals and therapeutic agents.
Material Science: It can be used in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(dimethylamino)prop-2-ene involves the formation of a prototropic tautomer, which undergoes formylation at the methylidene carbon atom. This intermediate is then transformed into the final product through a series of chemical transformations . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to participate in vinyl substitution and condensation reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Cyano-3-(dimethylamino)prop-2-ene include:
This compound thioamide: This compound is also used in organic synthesis and shares similar reactivity with this compound.
Cyclopentylidenecyanothioacetamide: A precursor in the synthesis of this compound.
Uniqueness
What sets this compound apart from similar compounds is its ability to undergo vinyl substitution reactions efficiently, leading to the formation of valuable intermediates in organic synthesis. Its unique structure and reactivity make it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)5-8(2)3/h5H,1-3H3 |
InChI Key |
HNUFCYBYFMHKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)

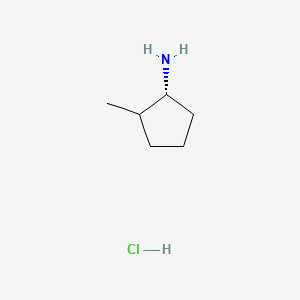

![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
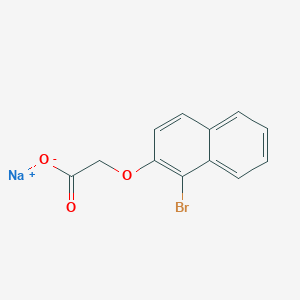


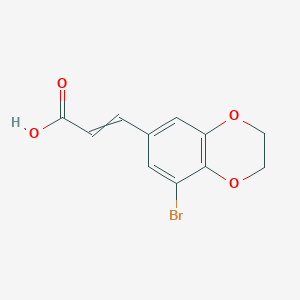
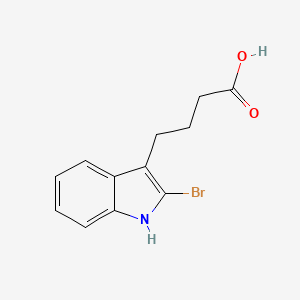
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)
